Fenpentadiol
Overview
Description
Scientific Research Applications
Fenpentadiol has been studied for its psychotropic properties and has applications in various fields:
Chemistry: Used as a model compound to study the effects of structural modifications on psychotropic activity.
Biology: Investigated for its effects on animal behavior and neurological functions.
Medicine: Explored as a potential treatment for anxiety, depression, and other mood disorders.
Mechanism of Action
Fenpentadiol, also known as Tredum, is a compound that was formerly marketed in Europe as a tranquilizer and antidepressant . It has stimulant, sedative, and anxiolytic effects .
Target of Action
It is suggested that it may interact with various receptors in the central nervous system .
Mode of Action
It is known to potentiate barbiturate narcosis, increase motility and exploratory activity in mice, and potentiate the effects of amphetamine .
Pharmacokinetics
As such, the impact of these properties on the bioavailability of this compound is unclear .
Result of Action
It is known to have tranquilizing, antidepressant, stimulant, sedative, and anxiolytic effects .
Action Environment
Factors such as temperature, pH, and the presence of other substances could potentially influence its action .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Fenpentadiol is a pharmaceutical drug with analgesic, antipyretic, and antihistaminic properties . It can be used for preventative or early treatment of inflammatory syndromes
Cellular Effects
It is known to have sedative and anxiolytic effects, but these occur only at higher doses
Molecular Mechanism
It is known to potentiate the effects of barbiturate narcosis, increase motility and exploratory activity in mice, and potentiate the effects of amphetamine
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenpentadiol can be synthesized through the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, followed by reduction with sodium borohydride. The reaction conditions typically involve:
Condensation Reaction: 4-chlorobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form 4-chloro-α,α-dimethylbenzyl alcohol.
Reduction: The intermediate product is then reduced using sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of high-efficiency reactors and purification systems is essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Fenpentadiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: It can be reduced further to form simpler alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Produces ketones and aldehydes.
Reduction: Produces simpler alcohols.
Substitution: Produces substituted phenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: A barbiturate with sedative and anxiolytic effects.
Diazepam: A benzodiazepine with tranquilizing properties.
Amphetamine: A stimulant with effects on motility and exploratory behavior.
Uniqueness
Fenpentadiol is unique in its combination of stimulant, sedative, and anxiolytic effects, which are dose-dependent. Unlike other compounds, it can both potentiate barbiturate narcosis and increase motility, making it a versatile psychotropic agent .
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-methylpentane-2,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO2/c1-11(2,14)8-12(3,15)9-4-6-10(13)7-5-9/h4-7,14-15H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJDSTGQYRTZJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C)(C1=CC=C(C=C1)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023047 | |
Record name | Fenpentadiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15687-18-0 | |
Record name | Fenpentadiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15687-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenpentadiol [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenpentadiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fenpentadiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.150 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENPENTADIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLO7300903 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Fenpentadiol?
A1: Unfortunately, the provided research papers do not delve into the specific mechanism of action of this compound. Further research is needed to understand how this compound interacts with its biological targets and exerts its effects.
Q2: What do we know about the pharmacokinetics of this compound?
A2: Research indicates that this compound undergoes absorption, distribution, metabolism, and excretion in both rats and pigs []. Studies using 14C-labeled this compound have enabled the calculation of key pharmacokinetic parameters in these species [, ]. Specifically, in rats, this compound exhibits an enterohepatic cycle, influencing its overall pharmacokinetic profile []. Additionally, in vivo studies revealed that approximately 30% of this compound binds to plasma proteins in rats, while this binding rate varies with time in pigs []. In vitro experiments demonstrated that the binding rate is concentration-dependent in both species and is influenced by pH [].
Q3: Are there any studies on the in vitro and in vivo efficacy of this compound?
A3: While the provided abstracts mention "psychotropic activity" [] and use in treating "neuropsychic syndromes" [, ], details regarding specific in vitro assays or animal models used to assess the efficacy of this compound are not included.
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